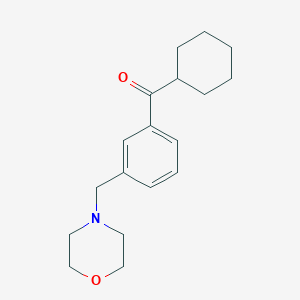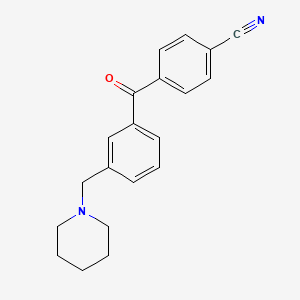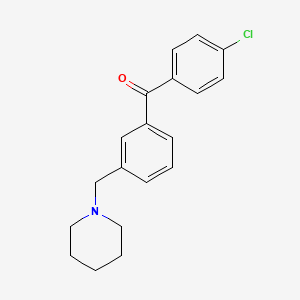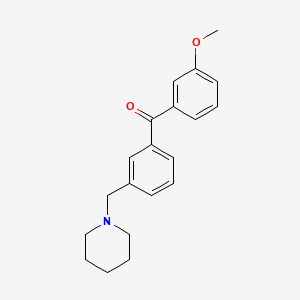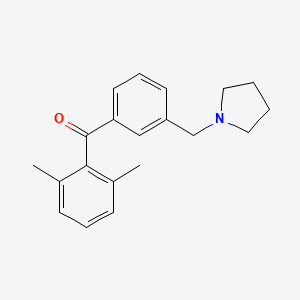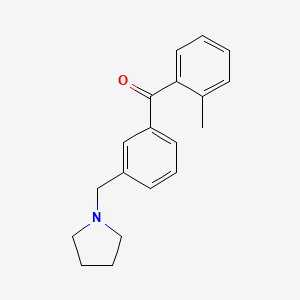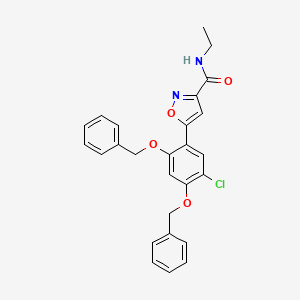
(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Übersicht
Beschreibung
(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, or 4-CFPPM, is a compound of interest in the field of organic chemistry. It is a heterocyclic compound that is composed of a phenyl ring and a pyrrol ring connected by a methano bridge. 4-CFPPM has been studied for its potential applications in various scientific research fields, such as drug discovery, materials science, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
Formulation Development for Poorly Water-Soluble Compounds : A study by Burton et al. (2012) focused on developing a suitable formulation for poorly water-soluble compounds like ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, intended for treating arrhythmia. This research is significant for enhancing the bioavailability of similar compounds through precipitation-resistant formulations (Burton et al., 2012).
Synthesis and Crystal Structure Analysis : Huang et al. (2021) conducted a study involving the synthesis and crystal structure analysis of compounds similar to the one . They used density functional theory (DFT) for molecular structure calculations and provided insights into the physicochemical properties of such compounds (Huang et al., 2021).
Analgesic Properties in Spinal Cord Injury : Research by Colpaert et al. (2004) explored the analgesic properties of a compound structurally related to (4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, specifically its effectiveness in treating allodynia following spinal cord injury (Colpaert et al., 2004).
Anti-Tubercular Activities : A study by Dwivedi et al. (2005) on compounds containing phenyl cyclopropyl methanones, which are structurally similar, demonstrated anti-tubercular activities against Mycobacterium tuberculosis. This indicates potential applications in developing new anti-tubercular agents (Dwivedi et al., 2005).
Antidepressant Potential of 5-HT1A Receptor Agonists : Research by Vacher et al. (1999) investigated the antidepressant potential of a novel class of 5-HT1A receptor agonists. These compounds, including variants of the one , showed promising results in preclinical models of depression (Vacher et al., 1999).
Antimycobacterial Activity of Pyrazoline Derivatives : Ali and Yar (2007) studied novel pyrazoline derivatives, including compounds structurally related to the one , for their antimycobacterial activities. This study contributes to the field of antimicrobial drug development (Ali & Yar, 2007).
Anti-Inflammatory and Antibacterial Properties : Ravula et al. (2016) synthesized novel pyrazoline derivatives and evaluated them for anti-inflammatory and antibacterial activities. This research could be useful in developing new therapeutics for inflammatory and bacterial infections (Ravula et al., 2016).
Crystal Structure and Molecular Analysis : Several studies, including those by Swamy et al. (2013) and Lakshminarayana et al. (2009), have conducted crystal structure and molecular analyses of compounds with structures similar to the chemical . These studies provide valuable insights into the molecular and crystallographic properties of such compounds (Swamy et al., 2013); (Lakshminarayana et al., 2009).
Eigenschaften
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZKYNATJFBESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643048 | |
| Record name | (4-Chloro-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-61-9 | |
| Record name | (4-Chloro-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






